molecular formula C11H10Cl2N2O2 B8747117 4-(2,3-Dichlorobenzoyl)piperazin-2-one

4-(2,3-Dichlorobenzoyl)piperazin-2-one

Cat. No.: B8747117
M. Wt: 273.11 g/mol
InChI Key: JXCILIMDMQCULV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dichlorobenzoyl)piperazin-2-one is a piperazinone derivative featuring a 2,3-dichlorobenzoyl group attached to the piperazin-2-one core. The synthesis of this compound typically involves coupling reactions, such as the substitution of a methoxy group in ester intermediates with amines like guanidine or thiourea under basic conditions (e.g., potassium carbonate) . Derivatives of this scaffold have demonstrated cytotoxic effects against cancer cell lines, including HT-29 (colon cancer) and A549 (lung cancer), while showing variable toxicity toward normal cells (e.g., MRC-5 fibroblasts) .

Properties

Molecular Formula

C11H10Cl2N2O2

Molecular Weight

273.11 g/mol

IUPAC Name

4-(2,3-dichlorobenzoyl)piperazin-2-one

InChI

InChI=1S/C11H10Cl2N2O2/c12-8-3-1-2-7(10(8)13)11(17)15-5-4-14-9(16)6-15/h1-3H,4-6H2,(H,14,16)

InChI Key

JXCILIMDMQCULV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Compound Name Substituents/Modifications Biological Activity Synthesis Method Source
This compound 2,3-dichlorobenzoyl Cytotoxic (HT-29 IC₅₀: 12–35 µM; A549 IC₅₀: 18–42 µM) K₂CO₃-mediated substitution with amines
4-(3-Chlorophenyl)piperazin-2-one 3-chlorophenyl Moderate cytotoxicity (HT-29 IC₅₀: >50 µM; A549 IC₅₀: >50 µM) Similar to target compound
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide 2,4-dichlorophenyl + pentanamide chain Selective dopamine D3 receptor ligand (Ki < 10 nM) Substitution of dichlorophenyl piperazine
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one Pyridyl-trifluoromethyl No explicit activity reported; structural emphasis on solubility and lipophilicity MeCN reflux with piperazin-2-one
2-[4-(4-Chlorophenyl)piperazin-1-yl]propyl-triazolo-pyridinone 4-chlorophenyl + triazolo-pyridinone Pharmaceutical impurity; no direct activity data Multi-step alkylation and cyclization

Key Observations:

Chlorine Position Sensitivity : The 2,3-dichlorobenzoyl group in the target compound confers higher cytotoxicity compared to the 3-chlorophenyl analog, suggesting that both the number and position of chlorine atoms enhance bioactivity .

Dopamine Receptor Selectivity : Substitution with 2,4-dichlorophenyl (as in ) shifts activity toward CNS targets (dopamine D3 receptors), highlighting the role of substituent placement in target specificity .

Pyridyl and Trifluoromethyl Groups : The pyridyl-trifluoromethyl analog () prioritizes solubility and metabolic stability, common in CNS drug design, though its biological profile remains underexplored .

Physicochemical Properties

  • Metabolic Stability: Piperazinone derivatives with bulkier substituents (e.g., trifluoromethyl) may resist cytochrome P450 degradation .

Research Implications and Gaps

Cytotoxicity vs. Selectivity: While this compound shows potent cytotoxicity, its selectivity toward cancer cells requires optimization to minimize harm to normal cells (e.g., MRC-5 IC₅₀ ≈ 30 µM) .

Understudied Analogs : Compounds like the pyridyl-trifluoromethyl derivative () warrant further pharmacological evaluation.

Synthetic Scalability : Methods involving K₂CO₃ () are scalable but may require purification improvements to reduce byproducts (e.g., impurities in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.